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Abstract
This technical guide provides a comprehensive overview of the core spectroscopic properties

of Benzo-15-crown-5-ether (B15C5), a macrocyclic polyether of significant interest in

supramolecular chemistry and cation binding applications. This document collates key data

from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis),

and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this spectroscopic

data are provided, along with visualizations of analytical workflows and structure-property

relationships to facilitate a deeper understanding for researchers and professionals in the field.

Introduction
Benzo-15-crown-5 (B15C5), with the chemical formula C₁₄H₂₀O₅, is a crown ether

characterized by a 15-membered ring containing five oxygen atoms, fused to a benzene ring.

First synthesized by Charles Pedersen, crown ethers are renowned for their ability to

selectively form stable complexes with specific cations, a property dictated by the size of the

polyether ring and the cation's ionic radius. B15C5 exhibits a particular affinity for sodium (Na⁺)

ions. The spectroscopic characterization of B15C5 is fundamental to understanding its
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conformation, purity, and its complexation behavior with various ions. This guide serves as a

centralized resource for its key spectroscopic signatures.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for Benzo-15-crown-5-
ether. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of B15C5 in

solution. The chemical shifts are indicative of the electronic environment of the protons and

carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for Benzo-15-crown-5

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

6.85-6.99 Multiplet 4H Aromatic C-H DMSO-d₆

4.00-4.09 Multiplet 4H Ar-O-CH₂ DMSO-d₆

3.73-3.81 Multiplet 4H O-CH₂-CH₂-O DMSO-d₆

3.62 Broad Singlet 8H O-CH₂-CH₂-O DMSO-d₆

Data sourced from reference[1].

Table 2: ¹³C NMR Spectroscopic Data for Benzo-15-crown-5
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Chemical Shift (δ) ppm Assignment Solvent

148.63 Ar-C-O DMSO-d₆

121.04 Aromatic C-H DMSO-d₆

113.92 Aromatic C-H DMSO-d₆

70.42 Ether -CH₂- DMSO-d₆

69.79 Ether -CH₂- DMSO-d₆

68.87 Ether -CH₂- DMSO-d₆

68.42 Ether -CH₂- DMSO-d₆

Data sourced from reference[1].

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups

within the molecule. The ether linkages and the aromatic ring give rise to characteristic

absorption bands.

Table 3: Key IR Absorption Bands for Benzo-15-crown-5

Wavenumber (cm⁻¹) Vibration Type Functional Group

~1267 ν(Ar-O-C) stretch Aromatic ether

~1128 ν(C-O-C) stretch Aliphatic ether

984, 938, 913 C-O-C stretching/deformation Ethylene glycol units

Data sourced from references[2][3][4][5].

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of B15C5 is dominated by the electronic transitions of the fused benzene

ring. The polyether crown itself does not show significant absorption above 250 nm.[2] The

primary absorption is due to the π → π* transition of the aromatic system.[6][7][8][9]
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Table 4: UV-Vis Spectroscopic Data for Benzo-15-crown-5

λₘₐₓ (nm) Transition Solvent

~275 π → π Methanol / Acetonitrile

~230 π → π Methanol / Acetonitrile

Note: The exact λₘₐₓ can vary slightly depending on the solvent. Complexation with metal ions

can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.[10][11]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information on

the fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for Benzo-15-crown-5

m/z Ion Ionization Method

268.13 [M]⁺ (Molecular Ion) EI, ESI

291.12 [M+Na]⁺ ESI

Note: Molecular formula C₁₄H₂₀O₅; Exact Mass: 268.1311 Da. The observation of the sodium

adduct [M+Na]⁺ is very common due to the high affinity of B15C5 for Na⁺.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Benzo-15-crown-5-
ether.

NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of B15C5 and dissolve it in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or

higher). For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation

delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine proton ratios.

IR Spectroscopy (KBr Pellet Technique)
Sample Preparation: Grind 1-2 mg of dry B15C5 with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically over a range of 4000-400 cm⁻¹.

Background Correction: Acquire a background spectrum of the empty sample compartment

and subtract it from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of B15C5 in a UV-transparent solvent (e.g.,

methanol or acetonitrile) of known concentration (e.g., 1 mg/mL). From the stock solution,

prepare a dilute solution (in the micromolar range) to ensure the absorbance is within the

linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the

sample solution and another with the pure solvent to serve as a reference.

Spectral Scan: Scan the sample from a starting wavelength (e.g., 400 nm) to a final

wavelength (e.g., 200 nm).
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Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of B15C5 (approx. 1-10 µg/mL) in a solvent

suitable for electrospray ionization, such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range

(e.g., 100-500 amu). Key parameters to set include capillary voltage, cone voltage, and

desolvation gas temperature and flow.

Data Analysis: Identify the m/z value corresponding to the molecular ion [M]⁺, protonated

molecule [M+H]⁺, or common adducts like the sodium adduct [M+Na]⁺.

Visualizations
Diagrams are provided below to illustrate key workflows and relationships relevant to the

spectroscopic analysis of B15C5.
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Caption: General experimental workflow for spectroscopic analysis of B15C5.
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Molecular Structure
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Caption: Relationship between B15C5 structure and its spectroscopic properties.

Conclusion
The spectroscopic profile of Benzo-15-crown-5-ether is well-defined and serves as a reliable

fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the

presence and connectivity of the aromatic and polyether moieties. IR spectroscopy provides

clear evidence of the characteristic ether linkages, while UV-Vis spectroscopy is dictated by the

electronic transitions of the benzo group. Mass spectrometry confirms the molecular weight of

the compound. A thorough understanding of these spectroscopic properties is essential for

researchers utilizing B15C5 in applications ranging from ion sensing and separation to

catalysis and drug delivery systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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